

An In-depth Technical Guide to 2-Phenylnicotinic Acid (CAS 33421-39-5)

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Compound of Interest

Compound Name: 2-Phenylnicotinic acid

Cat. No.: B1361065

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Abstract

2-Phenylnicotinic acid (CAS 33421-39-5) is a pyridinecarboxylic acid derivative with significant potential in pharmaceutical and agrochemical research. Its structural motif, featuring a phenyl group attached to a nicotinic acid core, positions it as a valuable building block for the synthesis of novel, biologically active molecules. This technical guide provides a comprehensive overview of **2-phenylnicotinic acid**, including its chemical and physical properties, potential synthesis methodologies, and its putative mechanism of action as an anti-inflammatory agent through the activation of the G protein-coupled receptor 109A (GPR109A). Detailed experimental protocols and visual representations of key pathways are provided to facilitate further research and development.

Chemical and Physical Properties

2-Phenylnicotinic acid is an off-white to beige solid. A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of **2-Phenylnicotinic Acid**

Property	Value	Reference(s)
CAS Number	33421-39-5	N/A
Molecular Formula	C ₁₂ H ₉ NO ₂	[1]
Molecular Weight	199.21 g/mol	[1]
IUPAC Name	2-phenylpyridine-3-carboxylic acid	[1]
Synonyms	2-Phenyl-3-pyridinecarboxylic acid	[1]
Appearance	Off-white to beige solid	N/A
Purity	≥98%	
Melting Point	Not available in published literature	N/A
Solubility	Soluble in organic solvents such as pyridine	[N/A]
Storage	Store at room temperature in a dry, dark place	[2]

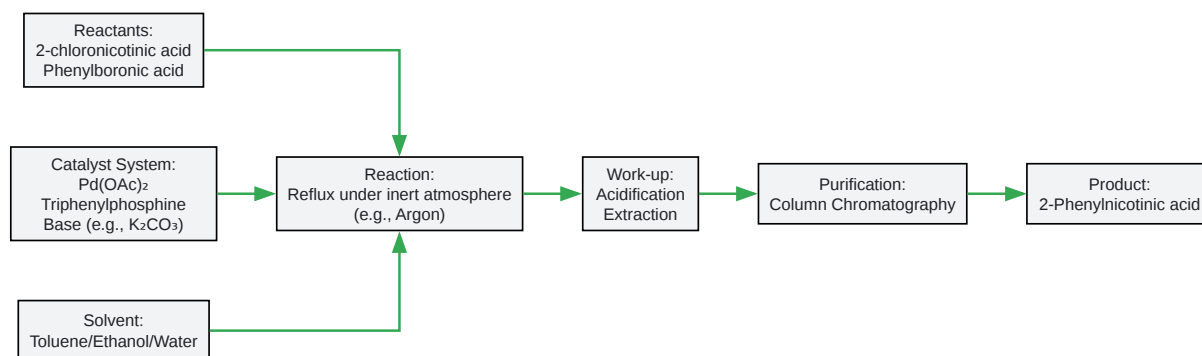
Synthesis of 2-Phenylnicotinic Acid

The synthesis of **2-phenylnicotinic acid** can be achieved through cross-coupling reactions that form the C-C bond between the pyridine and phenyl rings. Two plausible methods are the Suzuki-Miyaura coupling and the Ullmann condensation.

Experimental Protocol: Suzuki-Miyaura Coupling

This method involves the palladium-catalyzed cross-coupling of a pyridine derivative with a phenylboronic acid.

Workflow for Suzuki-Miyaura Coupling



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Caption: Synthetic workflow for **2-phenylnicotinic acid** via Suzuki-Miyaura coupling.

Methodology:

- **Reaction Setup:** To a round-bottom flask, add 2-chloronicotinic acid (1 equivalent), phenylboronic acid (1.2 equivalents), palladium(II) acetate (0.05 equivalents), triphenylphosphine (0.1 equivalents), and potassium carbonate (2 equivalents).
- **Solvent Addition:** Add a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
- **Inert Atmosphere:** Purge the flask with an inert gas (e.g., argon or nitrogen) and maintain a positive pressure.
- **Reaction:** Heat the mixture to reflux (approximately 80-100 °C) and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Acidify the aqueous layer with 1M HCl to a pH of approximately 4-5. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on

silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Experimental Protocol: Ullmann Condensation

This method involves the copper-catalyzed reaction between an aryl halide and an aniline derivative, followed by hydrolysis.

Methodology:

- **Reaction Setup:** In a sealed tube, combine 2-chloronicotinic acid (1 equivalent), aniline (2 equivalents), and a catalytic amount of boric acid (e.g., 20 mol%).
- **Reaction Conditions:** Heat the mixture at 120 °C under solvent-free conditions for 2-4 hours.
- **Work-up:** After cooling, dissolve the reaction mixture in a suitable organic solvent and wash with water to remove excess aniline and boric acid.
- **Purification:** The crude 2-anilinonicotinic acid can be purified by recrystallization or column chromatography.
- **Note:** While this protocol describes the synthesis of an intermediate, further steps would be required to obtain **2-phenylnicotinic acid**.

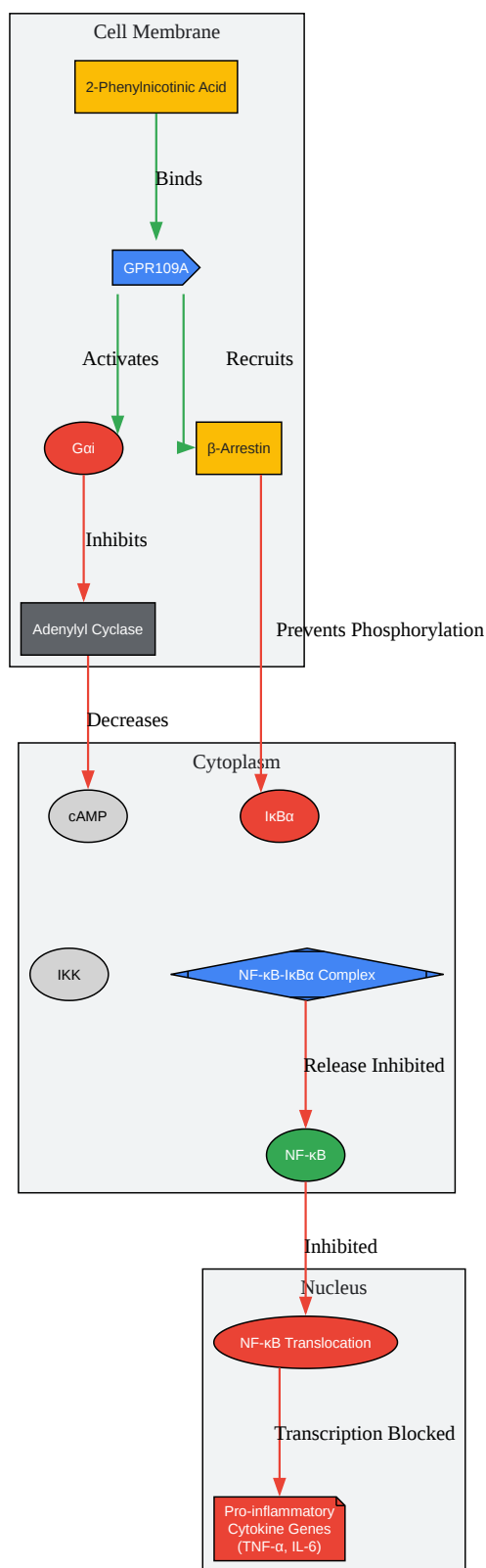
Biological Activity and Mechanism of Action

Derivatives of nicotinic acid have shown a range of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects. The primary mechanism for the anti-inflammatory effects of nicotinic acid and its analogs is believed to be through the activation of the G protein-coupled receptor 109A (GPR109A).

GPR109A Signaling Pathway

Activation of GPR109A by a ligand such as **2-phenylnicotinic acid** is proposed to initiate a signaling cascade that ultimately leads to the inhibition of the pro-inflammatory NF-κB pathway.

GPR109A-mediated Anti-inflammatory Signaling Pathway



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Caption: Proposed signaling pathway for the anti-inflammatory action of **2-phenylnicotinic acid** via GPR109A.

Description of the Pathway:

- **Ligand Binding:** **2-Phenylnicotinic acid** binds to and activates the GPR109A receptor on the surface of immune cells such as monocytes and macrophages.
- **G-protein Activation:** This activation leads to the dissociation of the heterotrimeric G-protein, and the Gai subunit inhibits adenylyl cyclase, resulting in decreased intracellular cAMP levels.
- **β -Arrestin Recruitment:** Activated GPR109A also recruits β -arrestin.
- **NF- κ B Inhibition:** β -arrestin interacts with I κ B α , preventing its phosphorylation by I κ B kinase (IKK) and subsequent degradation. This stabilizes the NF- κ B-I κ B α complex in the cytoplasm.
- **Reduced Inflammation:** As NF- κ B is sequestered in the cytoplasm, its translocation to the nucleus is inhibited. This prevents the transcription of pro-inflammatory genes, leading to a reduction in the production and secretion of cytokines like Tumor Necrosis Factor-alpha (TNF- α) and Interleukin-6 (IL-6).

Quantitative Biological Data

While specific quantitative data for **2-phenylnicotinic acid** is not readily available in the published literature, Table 2 provides data for nicotinic acid and other GPR109A agonists to provide context for expected activity.

Table 2: Biological Activity of GPR109A Agonists

Compound	Assay	Target	Value	Reference(s)
2-Phenylnicotinic Acid	GPR109A Activation (EC ₅₀)	GPR109A	Not available in published literature	N/A
TNF-α Inhibition (IC ₅₀)	TNF-α	Not available in published literature	N/A	
IL-6 Inhibition (IC ₅₀)	IL-6	Not available in published literature	N/A	
Nicotinic Acid	GPR109A Activation (EC ₅₀)	GPR109A	~1 μM	[3]
TNF-α Inhibition	TNF-α	Significant reduction at 0.1-1 mM	N/A	
IL-6 Inhibition	IL-6	Significant reduction at 0.1-1 mM	N/A	
Acifran	GPR109A Activation (EC ₅₀)	GPR109A	~2 μM	[4]

Experimental Protocols for Biological Evaluation

In Vitro GPR109A Activation Assay (cAMP Inhibition)

This assay measures the ability of a compound to activate GPR109A, leading to a decrease in intracellular cAMP levels.

Workflow for GPR109A Activation Assay



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Caption: Workflow for determining GPR109A activation via a cAMP inhibition assay.

Methodology:

- Cell Culture: Plate HEK293 cells stably expressing human GPR109A in a 96-well plate and culture overnight.
- Compound Treatment: Prepare serial dilutions of **2-phenylnicotinic acid** and add to the cells. Incubate for 30 minutes at 37°C.
- Stimulation: Add forskolin (a known adenylyl cyclase activator) to all wells (except for the negative control) to stimulate cAMP production. Incubate for 15-30 minutes.
- Cell Lysis: Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.
- cAMP Detection: Measure intracellular cAMP levels using a competitive ELISA or a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
- Data Analysis: Plot the cAMP concentration against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

In Vitro Anti-inflammatory Assay (Cytokine Release)

This assay measures the ability of a compound to inhibit the release of pro-inflammatory cytokines from immune cells stimulated with lipopolysaccharide (LPS).

Methodology:

- Cell Culture: Seed human monocytic cells (e.g., THP-1) or peripheral blood mononuclear cells (PBMCs) in a 96-well plate. Differentiate THP-1 cells into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA) if required.
- Compound Treatment: Pre-incubate the cells with various concentrations of **2-phenylnicotinic acid** for 1-2 hours.

- **Stimulation:** Stimulate the cells with LPS (e.g., 100 ng/mL) to induce an inflammatory response. Include a vehicle control (no compound) and an unstimulated control. Incubate for 18-24 hours.
- **Supernatant Collection:** Centrifuge the plate and collect the cell culture supernatant.
- **Cytokine Measurement:** Measure the concentration of TNF- α and IL-6 in the supernatant using commercially available ELISA kits.
- **Data Analysis:** Calculate the percentage inhibition of cytokine release for each compound concentration relative to the LPS-stimulated vehicle control. Determine the IC₅₀ value by plotting the percentage inhibition against the log of the compound concentration.

Conclusion

2-Phenylnicotinic acid is a promising chemical entity with potential applications in drug discovery, particularly in the development of novel anti-inflammatory agents. Its likely mechanism of action through the GPR109A receptor provides a solid foundation for further investigation. The experimental protocols detailed in this guide offer a starting point for the synthesis and biological evaluation of this compound. Future research should focus on determining the specific quantitative biological activity of **2-phenylnicotinic acid** to fully elucidate its therapeutic potential.

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